molecular formula C19H22N2O3 B269030 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

Katalognummer B269030
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: NXNVPXQDBTXCRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as BMS-986165, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs), which are commonly used in the treatment of cancer and other diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.

Wirkmechanismus

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to a reduction in cytokine production. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to be highly selective for TYK2 and JAK1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
In preclinical studies, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. These cytokines are involved in the pathogenesis of autoimmune diseases such as psoriasis and lupus. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to tissue damage and organ dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in lab experiments is its high selectivity for TYK2 and JAK1, which reduces the risk of off-target effects. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to be highly effective in preclinical models of autoimmune diseases, indicating its potential as a therapeutic agent. However, one limitation of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of interest is the use of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Another potential direction is the investigation of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, the development of more potent and selective TYK2 and JAK1 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.

Synthesemethoden

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with sec-butylamine to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product. The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been optimized to produce high yields of pure compound and has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of several tyrosine kinases, including TYK2 and JAK1, which are involved in the regulation of immune responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of autoimmune diseases.

Eigenschaften

Produktname

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)20-18(22)14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

NXNVPXQDBTXCRK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.